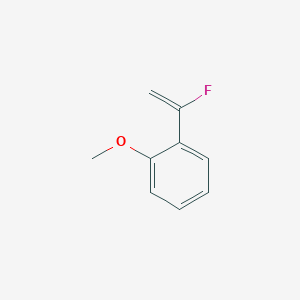
Benzene, 1-(1-fluoroethenyl)-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-fluoroethenyl)-2-methoxy- is an organic compound characterized by the presence of a fluorine atom attached to an ethenyl group, which is further connected to a benzene ring substituted with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-fluoroethenyl)-2-methoxy- typically involves the reaction of 2-methoxybenzene with a fluorinated ethenyl precursor under specific conditions. One common method includes the use of transition-metal catalysts to facilitate the addition of the fluorinated ethenyl group to the benzene ring . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of Benzene, 1-(1-fluoroethenyl)-2-methoxy- may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(1-fluoroethenyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nucleophile-substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(1-fluoroethenyl)-2-methoxy- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1-fluoroethenyl)-2-methoxy- involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
1-(1-Fluoroethenyl)benzene: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxybenzene: Lacks the fluorinated ethenyl group, affecting its reactivity and applications.
1-(1-Fluoroethenyl)-4-methylbenzene: Substituted with a methyl group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness: Benzene, 1-(1-fluoroethenyl)-2-methoxy- is unique due to the combination of the fluorinated ethenyl group and the methoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
137763-80-5 |
|---|---|
Formule moléculaire |
C9H9FO |
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
1-(1-fluoroethenyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H9FO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3 |
Clé InChI |
SPJCSOYKPRAYCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=C)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













